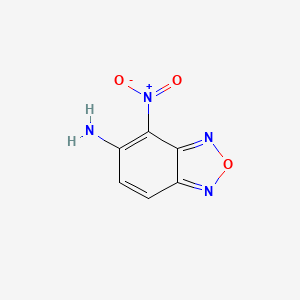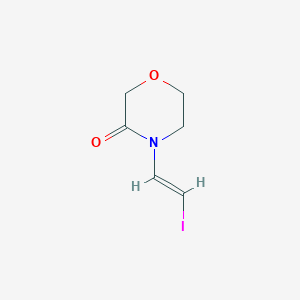
4-(2-Iodoethenyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Iodoethenyl)morpholin-3-one, also known as IM-54, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound is a member of the morpholinone family and has been found to exhibit a range of biological activities that make it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-[(E)-2-Iodoethenyl]morpholin-3-one: is a valuable intermediate in organic synthesis. Its iodoethenyl group can undergo various cross-coupling reactions, making it a versatile building block for constructing complex organic molecules. This compound can be used to synthesize various morpholine derivatives, which are prevalent in a wide range of bioactive compounds .
Medicinal Chemistry
In medicinal chemistry, 4-[(E)-2-Iodoethenyl]morpholin-3-one serves as a precursor for the synthesis of pharmacologically active molecules. Morpholine rings are a common feature in drugs due to their favorable interaction with biological targets. The iodoethenyl group can be utilized to introduce additional pharmacophores through palladium-catalyzed coupling reactions .
Materials Science
The compound’s reactivity towards nucleophiles and electrophiles makes it a candidate for creating polymers and co-polymers with potential applications in materials science. These materials could be used in the development of new coatings, adhesives, and other polymer-based materials .
Environmental Science
4-[(E)-2-Iodoethenyl]morpholin-3-one: may find applications in environmental science, particularly in the synthesis of compounds used for environmental monitoring and remediation. Its ability to form stable complexes with various metals can be exploited in designing sensors or capture agents for heavy metals in contaminated sites .
Analytical Chemistry
In analytical chemistry, derivatives of 4-[(E)-2-Iodoethenyl]morpholin-3-one could be used as standards or reagents in chromatography and mass spectrometry. These applications benefit from the compound’s well-defined structure and reactivity, allowing for precise quantification and identification of analytes .
Agriculture
While not directly related to 4-[(E)-2-Iodoethenyl]morpholin-3-one , morpholine derivatives are used in agriculture as fungicides and as coatings for fruits to prevent spoilage. Research into new derivatives could lead to more effective or safer agricultural chemicals .
Biochemistry
In biochemistry, the morpholine ring of 4-[(E)-2-Iodoethenyl]morpholin-3-one is of interest due to its similarity to the chemical structure of many biomolecules. This similarity can be harnessed to study or influence biological pathways and processes .
Nanotechnology
The potential use of 4-[(E)-2-Iodoethenyl]morpholin-3-one in nanotechnology could be in the development of novel nanostructures. Its functional groups might allow for the creation of self-assembling monolayers or the modification of surfaces at the nanoscale .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(E)-2-iodoethenyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8INO2/c7-1-2-8-3-4-10-5-6(8)9/h1-2H,3-5H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVQYVBODIWXQD-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C=CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1/C=C/I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-Iodoethenyl]morpholin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)

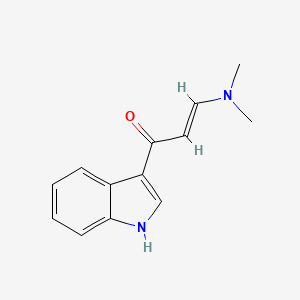
![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)


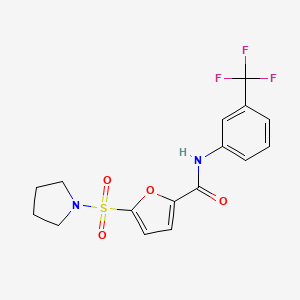
![3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917745.png)
![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)
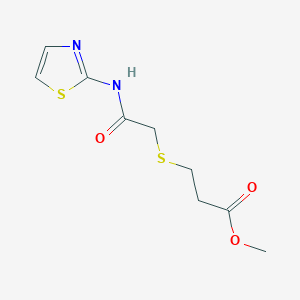
![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)
![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)
